molecular formula C6H8N2O B12437286 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine

Cat. No.: B12437286
M. Wt: 124.14 g/mol
InChI Key: BKKWYIVRJOKHJV-UHFFFAOYSA-N
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Description

Significance of Cyclopenta[d]researchgate.netarpgweb.comoxazole Systems in Heterocyclic Chemistry

The cyclopenta[d] researchgate.netarpgweb.comoxazole (B20620) ring system, the core of the title compound, is a noteworthy structure within the broader family of heterocyclic compounds. Heterocycles, cyclic compounds containing at least one atom other than carbon within their ring, are fundamental to the structure of many natural products and synthetic compounds. nih.gov Five-membered heterocycles containing nitrogen and oxygen, such as isoxazoles, are particularly significant due to their presence in a wide range of biologically active molecules. bohrium.comyoutube.com

Overview of Fused Oxazole Architectures and their Synthetic Utility

Fused oxazole and its isomer, isoxazole (B147169), architectures are prevalent scaffolds in organic synthesis. These structures are often considered "privileged" as they appear in numerous compounds with a wide array of applications. bohrium.com The synthetic utility of these fused systems stems from their ability to serve as versatile intermediates for the construction of more complex molecular targets.

The synthesis of fused isoxazoles often involves the reaction of a cyclic ketone with a source of hydroxylamine (B1172632), leading to the formation of a cyclic oxime which can then undergo cyclization. arpgweb.comgoogle.com For instance, cyclopentanone (B42830) can react with hydroxylamine hydrochloride to form cyclopentanone oxime, a key precursor for the cyclopenta[d] researchgate.netarpgweb.comoxazole system. arpgweb.comnih.gov The subsequent steps to form the fused isoxazole ring can vary, but often involve intramolecular reactions that build the heterocyclic portion of the molecule.

One of the most common methods for constructing the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. google.com This powerful reaction allows for the regioselective formation of the isoxazole ring and is a cornerstone of heterocyclic synthesis. bohrium.comgoogle.com The versatility of these synthetic routes allows for the introduction of various substituents onto the fused ring system, enabling the generation of libraries of related compounds for further study.

Historical Development of Research Pertaining to 4H,5H,6H-Cyclopenta[d]researchgate.netarpgweb.comoxazol-3-amine and Analogues

Specific historical research detailing the first synthesis or extensive study of 4H,5H,6H-Cyclopenta[d] researchgate.netarpgweb.comoxazol-3-amine is not extensively documented in publicly available literature. However, the development of synthetic methods for isoxazoles, in general, has a rich history dating back to the early 20th century. bohrium.com The first synthesis of the parent isoxazole was reported by Claisen in 1903. bohrium.com

Research into 3-aminoisoxazoles gained traction with the discovery of their utility as synthetic intermediates. Patented methods from the mid-20th century describe general processes for preparing 3-aminoisoxazoles, often through the reaction of α,β-dihalo nitriles with hydroxylamine derivatives. These early methods laid the groundwork for the synthesis of a wide variety of substituted 3-aminoisoxazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-amine

InChI

InChI=1S/C6H8N2O/c7-6-4-2-1-3-5(4)9-8-6/h1-3H2,(H2,7,8)

InChI Key

BKKWYIVRJOKHJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)ON=C2N

Origin of Product

United States

Synthetic Methodologies for 4h,5h,6h Cyclopenta D 1 2 Oxazol 3 Amine and Its Core Scaffold

Retrosynthetic Analysis of the 4H,5H,6H-Cyclopenta[d]koreascience.krnih.govoxazol-3-amine Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves a process of deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. scribd.com This approach allows for the identification of potential synthetic pathways and key intermediates.

For 4H,5H,6H-cyclopenta[d] nih.govoxazol-3-amine, the primary retrosynthetic disconnections focus on the formation of the isoxazole (B147169) ring, as this is the heterocyclic core of the molecule. The most logical disconnections are of the C-N and O-N bonds of the isoxazole ring, as this is a common strategy for the formation of this heterocycle.

A primary disconnection can be made across the O-N bond and the C3-C3a bond. This leads to a cyclopentanone (B42830) derivative with a pendant cyano group, which can be thought of as a synthon for the 3-amino-isoxazole moiety. This disconnection simplifies the target to a more accessible precursor.

Another key disconnection involves breaking the N-O bond and the C3a-C7a bond of the fused ring system. This approach suggests a cycloaddition reaction between a cyclopentene-derived dipolarophile and a nitrile oxide, a common 1,3-dipole. This is a powerful strategy for constructing five-membered heterocyclic rings.

A third strategic disconnection can be visualized by breaking the C3-N2 and C3a-C4 bonds. This would lead to precursors that could undergo an intramolecular cyclization to form the fused ring system.

Based on the key bond disconnections, several strategic precursors and starting materials can be proposed.

From the first disconnection: A key precursor would be a 2-(cyanomethyl)cyclopentanone. This intermediate contains the cyclopentane (B165970) ring and the necessary carbon framework to form the isoxazole ring. The amine group at the 3-position can be introduced from the cyano group.

From the cycloaddition disconnection: The strategic precursors would be cyclopentene (B43876) and a source of nitrile oxide (CNO). The nitrile oxide can be generated in situ from various precursors, such as aldoximes via oxidation or hydroximoyl chlorides via dehydrohalogenation.

From the intramolecular cyclization disconnection: A potential starting material could be a cyclopentene derivative bearing both a hydroxylamine (B1172632) or oxime functionality and a suitable electrophilic or nucleophilic partner to facilitate ring closure.

These precursors are generally more readily available or can be synthesized from simple starting materials, making the proposed synthetic routes feasible.

Direct Synthesis Approaches to the Cyclopenta[d]koreascience.krnih.govoxazole Ring System

The direct synthesis of the cyclopenta[d] nih.govoxazole (B20620) ring system can be achieved through several established synthetic methodologies in heterocyclic chemistry. These approaches often involve the formation of the isoxazole ring onto a pre-existing cyclopentane scaffold.

1,3-Dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles. youtube.com In the context of forming the 4H,5H,6H-cyclopenta[d] nih.govoxazole core, this typically involves the reaction of a nitrile oxide with a cyclopentene derivative.

The reaction of a nitrile oxide with an alkene, such as cyclopentene, proceeds via a [3+2] cycloaddition mechanism to yield a 3,3a,4,5,6,6a-hexahydrocyclopenta[d] nih.govoxazole. Subsequent oxidation of this initial adduct can lead to the desired 4H,5H,6H-cyclopenta[d] nih.govoxazole ring system. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. researchgate.net

A related approach involves the cycloaddition of fulvenes with chlorooximes in the presence of a base like triethylamine, which has been used to synthesize cyclopenta[d] nih.govoxazines. While this leads to a six-membered ring, the underlying principle of cycloaddition with a cyclopentadiene-derived system is relevant.

Dipolarophile1,3-Dipole SourceReaction ConditionsProductReference
CyclopenteneAcetonitrile oxideVaries3-Methyl-3a,4,5,6,6a,6b-hexahydrocyclopenta[d] nih.govoxazole nih.gov
FulveneBenzohydroximoyl chlorideTriethylamine, Ether3-Phenyl-4H-cyclopenta[d] nih.govoxazine

This table presents examples of cycloaddition reactions for the formation of related fused heterocyclic systems.

Intramolecular cyclization is another key strategy for the synthesis of the cyclopenta[d] nih.govoxazole scaffold. This approach involves a precursor molecule that already contains the cyclopentane ring and the atoms required for the isoxazole ring, which then undergoes a ring-closing reaction.

A common method involves the cyclization of a β-hydroxy oxime or a γ-keto oxime derived from a cyclopentane precursor. For example, a 2-(2-hydroxyethyl)cyclopentanone could be converted to its oxime, which upon treatment with an acid or a dehydrating agent, could cyclize to form the desired fused ring system.

Palladium-catalyzed oxidative cyclization has been reported for the synthesis of substituted oxazoles, proceeding through the formation of C-N and C-O bonds. rsc.org A similar intramolecular strategy could potentially be applied to a suitably functionalized cyclopentane derivative to construct the fused oxazole ring.

The formation of the oxazole ring, specifically the 1,2-oxazole or isoxazole isomer, within a fused system can be achieved through various methods. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for forming the oxazole ring from aldehydes. nih.gov While typically used for 1,3-oxazoles, modifications of this type of chemistry could be envisioned for the construction of the 1,2-oxazole ring system.

The synthesis of fused oxazole systems has been demonstrated in the context of creating complex polyheterocyclic molecules with potential biological activity. nih.gov These methods often involve the annulation of a pre-formed oxazole or the construction of the oxazole ring onto an existing scaffold through a series of reactions. For instance, the reaction of an aminohydroxy-functionalized cyclopentane with a suitable carbonyl compound or its equivalent could lead to the formation of the fused oxazole ring.

Synthesis of the 3-Amino Substituent and its Precursors

The introduction of an amine group at the C-3 position of the isoxazole ring is a critical step in the synthesis of the target compound. This transformation can be achieved through several strategies, primarily involving the use of pre-functionalized precursors or the direct amination of a pre-formed isoxazole ring.

Strategies for Introducing the Amine Functionality

The synthesis of 3-aminoisoxazoles can be approached in two main ways: by constructing the isoxazole ring with the amino group already in place via a precursor, or by adding the amino group to an existing isoxazole scaffold through substitution reactions.

One prominent method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of the isoxazole ring. A two-step procedure has been described for the synthesis of 3-amino-5-substituted-isoxazoles starting from readily available 3-bromoisoxazolines. acs.org In this process, the 3-bromoisoxazolines react with various primary and secondary amines in the presence of a base to afford 3-aminoisoxazolines. acs.org These intermediates are then oxidized to the corresponding aromatic 3-aminoisoxazoles in high yields. acs.org This method is versatile, tolerating a range of substituents at the 5-position, including aromatic, heteroaromatic, and alkyl groups, as well as functionalities like amides and alcohols. acs.org

Another strategy involves building the ring from precursors that simplify the introduction of the amine. For instance, 3-aminoisoxazoles can be synthesized by reacting 3-chloro-2-methylisoxazolium chlorides with potassium phthalimide, followed by treatment with hydrazine. researchgate.net Alternatively, reaction with primary amines can lead to imine intermediates, which can be further manipulated to produce 3-(N-monosubstituted amino)isoxazoles. researchgate.net

Furthermore, metal-free approaches have been developed for the multigram synthesis of aminoisoxazoles. rsc.org A key reaction in this approach is the regioselective [3+2] cycloaddition of in situ generated nitrile oxides with enamines or alkynes. rsc.orgrsc.org This highlights the importance of cycloaddition reactions in forming the isoxazole core with the necessary functionality for subsequent conversion to the amino group. The choice of reaction partners and conditions is crucial for controlling the regioselectivity of the cycloaddition. rsc.org For example, while the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions can lead to a mixture of regioisomers, careful design of the dipolarophile can achieve high selectivity. rsc.org

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of the isoxazole scaffold. Transition metals, particularly palladium, as well as other metals and organocatalysts, have been extensively used to facilitate the construction of the isoxazole ring.

Palladium-Catalyzed Reactions in Oxazole Synthesis

Palladium catalysis is a powerful tool for constructing fused isoxazole systems through C-H activation and annulation strategies. A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles, an analogous fused system to the cyclopenta[d] acs.orgresearchgate.netoxazole core. acs.orgrsc.org This method enables the simultaneous formation of C-C and C=N bonds. acs.org

Palladium catalysts are also employed in multi-component reactions. A four-component coupling involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, catalyzed by palladium, can produce isoxazole derivatives. organic-chemistry.org Sequentially catalyzed processes, where a single palladium catalyst facilitates multiple steps like Sonogashira and Suzuki couplings in a one-pot fashion, have been successfully used to synthesize complex biaryl-substituted isoxazoles. rsc.org Furthermore, palladium-catalyzed direct arylation via C-H bond activation is a significant method for functionalizing isoxazoles, although it typically occurs at the C5 or C3 positions. rsc.org

Reaction TypeCatalyst SystemStarting MaterialsProduct TypeKey Features
C-H Activation/[4+1] AnnulationPd(OAc)₂ / OxidantN-phenoxyacetamides, Aldehydes1,2-BenzisoxazolesSimultaneous C-C and C=N bond formation. acs.orgrsc.org
Four-Component CouplingPalladium CatalystTerminal alkyne, Hydroxylamine, CO, Aryl iodideSubstituted IsoxazolesConvergent synthesis from simple precursors. organic-chemistry.org
Sequential Coupling-CyclocondensationPalladium CatalystAroyl chloride, Alkyne, Hydroxylamine, Boronic acidBiaryl-substituted IsoxazolesOne-pot, multi-step synthesis with catalyst recycling. rsc.org
Intramolecular Direct ArylationPd(OAc)₂ / LigandSubstituted Isoxazoles with iodoaryl unitTricyclic IsoxazolesFormation of polycyclic fused isoxazole systems. rsc.org

Other Transition Metal Catalysis

Besides palladium, other transition metals such as copper and gold are instrumental in isoxazole synthesis. Copper(I)-catalyzed 1,3-dipolar cycloaddition between in situ generated nitrile oxides and terminal acetylenes is a mild, convenient, and highly regioselective one-pot procedure for obtaining 3,5-disubstituted isoxazoles. organic-chemistry.org Copper catalysts have also been used for the cyclization of propargylamines to form isoxazoles. organic-chemistry.org

Gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Gold-catalyzed annulation reactions involving isoxazoles as amination reagents for ynamides have also been developed to produce various N-heterocycles. rsc.org

Iron has also been utilized, with iron(III) nitrate (B79036) serving as a nitration and cyclization reagent for synthesizing isoxazoles from α,β-unsaturated ketones. organic-chemistry.org

Organocatalysis and Metal-Free Approaches

In the push towards more sustainable chemistry, organocatalytic and metal-free methods for isoxazole synthesis have gained significant attention. These approaches avoid the cost, toxicity, and waste associated with metal catalysts. researchgate.net

Organocatalysis has been applied to the atroposelective arylation of 5-aminoisoxazoles with quinones using a chiral phosphoric acid catalyst. rsc.org This method provides access to axially chiral isoxazole-derived amino alcohols with high yields and enantioselectivities under mild conditions. rsc.org

Metal-free synthesis of isoxazoles often relies on the [3+2] cycloaddition reaction. rsc.org One strategy involves the reaction of in situ generated nitrile oxides with alkynes or enamines. rsc.org This can be achieved under mild basic conditions. rsc.org The dehydration of primary nitro compounds in the presence of a dipolarophile, often facilitated by an organic base like DABCO, is another route to isoxazolines. organic-chemistry.org Additionally, the reaction of hydroxylamine with 1,3-dicarbonyl compounds or α,β-unsaturated ketones is a classic and fundamental metal-free method for forming the isoxazole ring. researchgate.netnih.gov

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the development of synthetic routes for isoxazole derivatives to minimize environmental impact. researchgate.net Key strategies include the use of environmentally benign solvents, alternative energy sources, and catalytic systems that enhance efficiency and reduce waste. researchgate.net

A significant green approach is the use of water as a reaction medium, which is inexpensive, non-toxic, and non-flammable compared to conventional organic solvents. researchgate.net Efficient syntheses of isoxazole derivatives have been reported in aqueous media, often without the need for any catalyst, leading to simpler work-up procedures and high yields. researchgate.net

The use of alternative energy sources like microwave irradiation and ultrasonic irradiation aligns with green chemistry principles by enhancing reaction rates, improving yields, and reducing energy consumption. researchgate.netnih.gov Microwave-assisted synthesis has been shown to be a sustainable technique for developing isoxazole derivatives, offering high selectivity and improved product yields compared to traditional heating methods. nih.gov Similarly, sonochemistry has emerged as an eco-friendly alternative, promoting reactions under milder conditions, reducing solvent volumes, and sometimes eliminating the need for toxic catalysts. researchgate.net Ultrasound-assisted multicomponent reactions, for example, provide powerful and sustainable pathways for heterocyclic synthesis. researchgate.net

The development of catalyst-free and solvent-free protocols further enhances the green credentials of a synthetic route. researchgate.net For instance, one-pot, three-component reactions under ultrasonic irradiation have been developed for the synthesis of isoxazol-5(4H)-ones, highlighting the advantages of shorter reaction times and operational simplicity. researchgate.net

Green Chemistry ApproachMethodologyKey AdvantagesExample
Aqueous MediaReaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. researchgate.netEnvironmentally benign, easier work-up, often catalyst-free. researchgate.netSynthesis of 5-arylisoxazoles. researchgate.net
Microwave IrradiationMicrowave-assisted synthesis of isoxazoles from chalcones. nih.govEnhanced reaction rates, high selectivity, improved yields. nih.govDevelopment of novel isoxazole scaffolds. nih.gov
Ultrasonic IrradiationUltrasound-assisted multi-component reactions. researchgate.netReduced reaction times, minimized byproducts, enables use of green solvents/catalysts. researchgate.netSynthesis of 3-isopropylisoxazol-5(4H)-ones. researchgate.net
Catalyst-Free/Solvent-FreeOne-pot synthesis strategies under solvent-free or neat conditions. researchgate.netHigher atom economy, reduced waste, operational simplicity. researchgate.netUltrasound-assisted synthesis of isoxazole-scaffolds. researchgate.net

Solvent-Free Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. nih.govabap.co.in For the synthesis of isoxazole derivatives, mechanochemical methods, such as ball-milling, have been successfully employed. nih.gov This technique involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, sometimes facilitated by a recyclable catalyst like Cu/Al2O3, to produce 3,5-isoxazoles in moderate to excellent yields. nih.gov

Another solvent-free approach involves the reaction of chalcone (B49325) oximes with iodobenzene (B50100) diacetate to form 3,5-diarylisoxazoles. researchgate.net These methods offer several advantages, including operational simplicity, reduced waste, and often shorter reaction times. The principles of these solvent-free methods are applicable to the synthesis of the 4H,5H,6H-cyclopenta[d] tsijournals.comrsc.orgoxazole scaffold, potentially through an intramolecular cycloaddition of a cyclopentene-containing precursor under solvent-free conditions.

MethodReactantsConditionsKey AdvantageReference
Mechanochemical 1,3-Dipolar CycloadditionTerminal Alkynes and Hydroxyimidoyl ChloridesBall-milling, optional Cu/Al2O3 catalystScalable, recyclable catalyst nih.gov
Oxidative CyclizationChalcone OximesIodobenzene diacetateExcellent yields, simple procedure researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. tsijournals.comabap.co.in This technology has been widely applied to the synthesis of various isoxazole derivatives. abap.co.inzenodo.org For instance, the synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole (B94866) via nucleophilic aromatic substitution is efficiently promoted by microwave irradiation, achieving good to high yields in 1-6 hours. researchgate.net Similarly, the condensation of 3-amino-5-methyl isoxazole with substituted salicylaldehydes to form Schiff bases sees a dramatic reduction in reaction time from 3 hours to just 30 seconds with microwave assistance, along with an increase in yield from 70-81% to 90-95%. tsijournals.com

The synthesis of isoxazole-linked pyranopyrimidinone conjugates through a 1,3-dipolar cycloaddition reaction also demonstrates the efficiency of microwave heating, reducing reaction times from 8-12 hours under conventional conditions to 3-5 minutes. nih.gov These examples underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of 4H,5H,6H-Cyclopenta[d] tsijournals.comrsc.orgoxazol-3-amine, likely by accelerating the key cyclization or substitution steps.

Reaction TypeConventional MethodMicrowave-Assisted MethodKey ImprovementReference
Schiff Base Formation3 hours, 70-81% yield30 seconds, 90-95% yieldDrastic reduction in time, higher yield tsijournals.com
1,3-Dipolar Cycloaddition8-12 hours3-5 minutesSignificant time reduction nih.gov
Nucleophilic SubstitutionLonger reaction times1-6 hours, 54-90% yieldEfficient and high yielding researchgate.net
Isoxazole Synthesis from ChalconesConventional reflux10-15 min, enhanced yieldReduced reaction time and by-products abap.co.in

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com High atom economy is crucial for sustainable synthesis, as it minimizes the generation of waste. abap.co.injocpr.com In the context of synthesizing heterocyclic compounds like isoxazoles, reactions with high atom economy are highly desirable.

Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. The 1,3-dipolar cycloaddition used to form the isoxazole ring is a prime example of an atom-economical reaction, as all the atoms of the dipole and the dipolarophile are incorporated into the product. nih.gov Similarly, intramolecular ring-to-ring isomerizations, which can be used to form certain fused heterocyclic systems, theoretically have 100% atom economy. mdpi.com

Reaction efficiency is also a critical factor, encompassing not just the chemical yield but also reaction time, energy consumption, and the ease of purification. The use of techniques like microwave-assisted synthesis and solvent-free conditions directly contributes to higher reaction efficiency by reducing reaction times and energy input. abap.co.inpreprints.org For the synthesis of 4H,5H,6H-Cyclopenta[d] tsijournals.comrsc.orgoxazol-3-amine, selecting a synthetic route that maximizes atom economy, such as an intramolecular cycloaddition, and employing efficiency-boosting techniques like microwave heating, would align with the principles of modern, sustainable chemical synthesis.


Chemical Reactivity and Transformation Studies of 4h,5h,6h Cyclopenta D 1 2 Oxazol 3 Amine

Reactions Involving the Amine Functionality

The primary amine group is a versatile functional handle, rendering the molecule nucleophilic and capable of participating in a wide array of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile, attacking electron-deficient centers. While specific examples for the title compound are unavailable, 3-aminoisoxazoles are known to undergo nucleophilic substitution reactions. For instance, they can react with suitable electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. The reactivity can be influenced by the electronic nature of the isoxazole (B147169) ring and steric hindrance from the fused cyclopentane (B165970) ring.

The amine group is readily acylated by reaction with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in modifying the electronic and lipophilic properties of the molecule.

Table 1: General Acylation and Sulfonylation Reactions of the Amine Functionality

ReactantReagentProduct Type
4H,5H,6H-Cyclopenta[d] acs.orgresearchgate.netoxazol-3-amineAcetyl chlorideN-acetyl amide
4H,5H,6H-Cyclopenta[d] acs.orgresearchgate.netoxazol-3-amineBenzoic anhydrideN-benzoyl amide
4H,5H,6H-Cyclopenta[d] acs.orgresearchgate.netoxazol-3-aminep-Toluenesulfonyl chlorideN-tosyl sulfonamide

N-alkylation and N-arylation of the primary amine can be achieved under various conditions. Alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled mono-alkylation can often be achieved through reductive amination with aldehydes or ketones. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the standard methods for N-arylation, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The amine functionality is susceptible to oxidation, although the specific products would depend on the oxidant used. Mild oxidation might lead to the corresponding nitroso or nitro derivatives, while stronger oxidizing agents could potentially lead to ring-opening or degradation of the heterocyclic core. The amine group itself is already in a reduced state and is not typically subject to further reduction.

The primary amine of 4H,5H,6H-Cyclopenta[d] acs.orgresearchgate.netoxazol-3-amine can be a key participant in cyclization reactions to form more complex fused heterocyclic systems. For example, reaction with 1,3-dielectrophiles could lead to the formation of new rings fused to the isoxazole. Condensation with β-ketoesters could yield pyrimidinone-fused derivatives. The specific outcome of such reactions would be highly dependent on the nature of the reaction partner and the conditions employed.

Reactivity of the Cyclopenta[d]acs.orgresearchgate.netoxazole Ring System

The fused cyclopenta[d] acs.orgresearchgate.netoxazole (B20620) ring system possesses its own characteristic reactivity. The isoxazole ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as reductive cleavage, leading to ring-opening and the formation of an enaminone or related structures. This ring-opening can be a useful synthetic strategy to access different classes of compounds.

The cyclopentane portion of the molecule can undergo reactions typical of cycloalkanes, such as radical substitution at the saturated carbon atoms, although such reactions are generally less specific and require harsh conditions. The presence of the fused isoxazole ring may influence the regioselectivity of such reactions.

Electrophilic Aromatic Substitution (if applicable to the oxazole ring)

The isoxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609). The substitution pattern is highly dependent on the substituents present. For the parent isoxazole, electrophilic attack typically occurs at the C4 position. In the case of 4H,5H,6H-Cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine, the C3-amino group is a powerful activating group that directs incoming electrophiles to the C4 position, which is the only available carbon atom on the heterocyclic ring not part of the ring junction. The electron-donating nature of the amino group enhances the nucleophilicity of the C4 position, facilitating substitution.

Common electrophilic substitution reactions applicable to this system would include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, provided that appropriate conditions are used to avoid side reactions involving the amino group.

Table 1: Potential Electrophilic Aromatic Substitution Reactions at C4

Reaction TypeReagent/ConditionsExpected Product
NitrationHNO₃/H₂SO₄ (mild conditions)4-Nitro-4H,5H,6H-cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine
BrominationBr₂ in Acetic Acid4-Bromo-4H,5H,6H-cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine
ChlorinationSO₂Cl₂4-Chloro-4H,5H,6H-cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine
AcylationAcyl chloride/Lewis Acid4-Acyl-4H,5H,6H-cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine

Nucleophilic Attack on the Heterocyclic Core

The isoxazole ring, particularly the C3 position, can be susceptible to nucleophilic attack, especially when substituted with a good leaving group. In 3-halo-4,5-dihydroisoxazoles, for instance, the halogen at C3 serves as a leaving group in an addition-elimination mechanism with nucleophiles. researchgate.net For 4H,5H,6H-Cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine, the amino group is a poor leaving group. However, the electrophilic character of the C3 carbon atom remains. Nucleophilic attack at this position is not a common reaction pathway unless the amino group is first converted into a better leaving group, for example, through diazotization. In such a case, a diazonium salt intermediate could be formed, which could then be displaced by a wide range of nucleophiles.

Ring Opening and Recyclization Mechanisms

A characteristic and synthetically valuable reaction of the fused isoxazole system is the cleavage of the labile N-O bond. This transformation typically occurs under reductive conditions and leads to a ring-opened intermediate, which can be a β-amino enone or a related species. clockss.org This intermediate can then be used to synthesize a variety of other molecules.

The reductive ring opening of isoxazoline-fused cyclopentane systems has been shown to be an effective method for producing highly functionalized β-aminocyclopentanecarboxylates. beilstein-journals.orgu-szeged.hunih.gov This process often proceeds stereoselectively. beilstein-journals.orgu-szeged.hu For example, catalytic hydrogenation (using catalysts like Raney nickel, palladium, or platinum) is a common method to cleave the N-O bond, yielding β-amino enones in high yield. clockss.org Another effective system for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride (NiCl₂). beilstein-journals.orgu-szeged.hu

These ring-opening reactions provide access to valuable synthetic intermediates that would be difficult to prepare otherwise. The resulting amino and ketone/ester functionalities can be further manipulated. For instance, the β-amino enone can be hydrolyzed under acidic conditions to form a β-diketone. clockss.org

Table 2: Ring-Opening Reactions of Fused Isoxazole Systems

Reagent/ConditionsIntermediateFinal Product TypeReference
H₂, Raney Niβ-Amino enoneβ-Amino enone clockss.org
NaBH₄, NiCl₂β-Amino alcoholβ-Amino ester/acid beilstein-journals.orgu-szeged.hu
H₂/Pd-C, then H₃O⁺β-Amino enoneβ-Diketone clockss.org
Na/NH₃ (Birch Reduction)VariousEnone clockss.org

In some cases, the isoxazole ring can undergo recyclization after an initial transformation. For example, imidazo[1,2-b]isoxazoles have been observed to recyclize under basic conditions to form novel bicyclic nitroxides. mdpi.com

Stereoselective Transformations and Chiral Synthesis

The fused bicyclic structure of 4H,5H,6H-Cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine contains stereocenters, making stereoselective synthesis a critical aspect of its chemistry. The development of methods to control the diastereoselectivity and enantioselectivity of its synthesis and reactions is essential for its potential applications.

Diastereoselective Reactions

Diastereoselectivity is often observed in reactions involving the formation or transformation of the fused ring system. The rigid bicyclic scaffold can effectively direct the approach of reagents to one face of the molecule over the other.

Research on related systems has demonstrated high levels of diastereocontrol. For example, the reductive ring opening of isoxazoline-fused cyclic β-amino esters with NaBH₄/NiCl₂ can proceed with high stereoselectivity, yielding a single diastereomer of the corresponding multifunctionalized β-amino acid derivative. beilstein-journals.orgu-szeged.hu Similarly, the aza-Michael reaction used to form related cyclopropane (B1198618) β-amino acid derivatives has been shown to proceed with complete diastereocontrol. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions to form isoxazolidine (B1194047) rings can be rendered highly diastereoselective by using Lewis acid catalysts. nih.gov

Table 3: Examples of Diastereoselective Reactions in Related Systems

Enantioselective Synthesis

The synthesis of enantiomerically pure 4H,5H,6H-Cyclopenta[d] beilstein-journals.orgu-szeged.huoxazol-3-amine or its derivatives can be achieved through several asymmetric strategies. These include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material.

One powerful approach is the asymmetric dearomatization of a related isoxazole precursor. For instance, enantioselective dearomative cycloadditions of 4-nitroisoxazoles with vinylethylene carbonate, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand like (S)-DTBM-SEGPHOS, have been shown to produce bicyclic isoxazolines with excellent enantioselectivities (up to 99% ee). acs.org

Another successful strategy involves starting with a chiral molecule. The asymmetric synthesis of functionalized 2-isoxazolines has been achieved starting from (S)-epichlorohydrin, a readily available chiral building block. nih.gov Similarly, complex polyhydroxylated cyclopentane β-amino acids, which share the core cyclopentane amino acid structure, have been synthesized stereoselectively from D-glucose. mdpi.com

Table 4: Examples of Enantioselective Syntheses of Related Heterocycles

Derivatization and Analogue Synthesis of 4h,5h,6h Cyclopenta D 1 2 Oxazol 3 Amine

Diversification at the 3-Amine Position

The 3-amino group is a primary site for chemical diversification, allowing for the introduction of a wide array of functional groups through standard organic reactions. While direct derivatization on the title compound is not extensively documented in the provided literature, analogous transformations on related amino-heterocycles suggest several high-probability reactions. nih.govnih.gov These modifications are crucial for altering properties such as solubility, lipophilicity, and the ability to form hydrogen bonds.

Key synthetic strategies for modifying the 3-amine position include:

N-Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor.

N-Alkylation: Introduction of alkyl or aryl groups via reactions with alkyl halides or through reductive amination.

Schiff Base Formation: Condensation with various aldehydes or ketones to yield imine derivatives. nih.gov These can be further reduced to secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce urea or thiourea moieties, which are effective at forming extensive hydrogen bond networks.

These derivatization reactions allow for systematic exploration of the structure-activity relationships of the core scaffold.

Table 1: Potential Derivatives via 3-Amine Functionalization

Reaction TypeReagent ExampleResulting Functional GroupPotential Property Change
N-AcylationAcetyl ChlorideAmide (-NH-C(O)CH₃)Increases H-bond acceptor count
N-SulfonylationBenzenesulfonyl ChlorideSulfonamide (-NH-S(O)₂Ph)Introduces acidic N-H, alters polarity
Schiff Base FormationBenzaldehydeImine (-N=CHPh)Increases steric bulk and planarity
Urea FormationPhenyl IsocyanateUrea (-NH-C(O)NHPh)Adds H-bond donors and acceptors

Substituent Effects on the Cyclopentane (B165970) Ring

The preparation of 1,2,3,4,5-functionalized cyclopentane derivatives highlights the synthetic feasibility of creating highly substituted rings. nih.gov The choice of substituents—ranging from simple alkyl groups to more complex functional groups like esters or halogens—can tune the molecule's profile. nih.gov For example, introducing lipophilic groups can enhance membrane permeability, while polar groups can increase aqueous solubility. The stereochemical arrangement of these substituents is also critical, as different diastereomers can possess vastly different biological activities and metabolic stabilities.

Table 2: Influence of Cyclopentane Substituents

Substituent TypeExamplePotential Effect on Molecular PropertiesReference
Hydroxyl-OHIncreases polarity; potential for new H-bonds; can enforce specific conformations. acs.org
Alkyl-CH₃Increases lipophilicity; adds steric bulk. nih.gov
Ester-COOCH₃Increases polarity and H-bond acceptor capacity; can be a prodrug moiety. nih.gov
Halogen-BrIncreases lipophilicity and metabolic stability; can act as a leaving group for further functionalization. nih.gov

Isomeric and Conformationally Constrained Analogues

Furthermore, introducing substituents on the cyclopentane ring can create conformationally constrained analogues. acs.org For example, the strategic placement of bulky groups or the formation of additional cyclic structures can lock the cyclopentane ring into a specific pucker, reducing its conformational flexibility. This can be advantageous, as a more rigid molecule may bind to its target with higher affinity and specificity. The synthesis of cyclophanes represents an extreme example of creating conformationally restricted molecules, a principle that can be applied to constrain flexible portions of other scaffolds.

Table 3: Comparison of Isomeric Scaffolds

Compound NameCAS NumberRing FusionStructural Note
4H,5H,6H-Cyclopenta[d] acs.orgnih.govoxazol-3-amineNot Available[d] faceThe title compound.
5,6-dihydro-4H-cyclopenta[c] acs.orgnih.govoxazol-3-amineNot Available[c] faceIsomeric structure with altered geometry.

Fused Ring System Modifications and Expansion (e.g., cyclohepta analogues)

Altering the size of the fused carbocyclic ring from a five-membered cyclopentane to a six-membered cyclohexane (B81311) or a seven-membered cycloheptane (B1346806) ring is a powerful method for analogue synthesis. Such modifications directly impact the scaffold's geometry and flexibility. For example, expanding the ring to a cyclohexane analogue would result in a 3-amino-4,5,6,7-tetrahydrobenzo[d] acs.orgnih.govoxazole (B20620) system. Further expansion would yield the cyclohepta[d] acs.orgnih.govoxazole analogue.

While direct synthesis of these expanded rings from the cyclopentane precursor is not detailed, related synthetic chemistry provides clear precedents. The synthesis of fused six-membered thiazine-dicarboxylates demonstrates the construction of fused six-membered rings. Similarly, the successful use of seven-membered cyclic amines in multicomponent reactions to produce tetrazole derivatives with high diastereoselectivity indicates the chemical tractability of seven-membered ring systems in heterocyclic synthesis. An example of a related fused six-membered heterocyclic system is 4H,5H,6H,7H- acs.orgnih.govoxazolo[4,5-c]pyridine. These examples suggest that established synthetic routes could be adapted to produce six- and seven-membered ring analogues of the title compound.

Table 4: Potential Ring-Expanded Analogues

Analogue TypeFused RingPotential Synthetic ApproachAnticipated Change
Cyclohexane Analogue6-memberedCyclocondensation reactions using cyclohexanone (B45756) derivatives.Altered ring pucker (chair/boat conformations).
Cycloheptane Analogue7-memberedRing-closing metathesis or cyclization of a suitable seven-carbon chain precursor.Increased conformational flexibility.
Piperidine Analogue6-membered N-heterocycleStarting from a substituted piperidone derivative.Introduction of a basic nitrogen, altering solubility and H-bonding.

Scaffold Hopping and Bioisosteric Replacements (focus on chemical structure alteration)

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to discover novel chemotypes with improved properties while retaining the biological activity of a parent molecule. nih.gov This involves replacing the core molecular framework or key functional groups with others that are sterically and electronically similar.

For 4H,5H,6H-Cyclopenta[d] acs.orgnih.govoxazol-3-amine, several bioisosteric replacements can be envisioned:

Replacing the Isoxazole (B147169) Ring: The 3-amino-isoxazole moiety is a key pharmacophore. It can be replaced by other five-membered heterocycles known to be effective amide bioisosteres, such as 1,2,4-oxadiazole, 1,2,3-triazole, or tetrazole. For example, a 5-methyl-1,2,4-oxadiazol-3-amine (B1366904) could mimic the hydrogen bonding pattern of the original amino-isoxazole.

Replacing the Fused Cyclopentane Ring: The cyclopentane ring can be replaced with other ring systems to alter the scaffold's rigidity and vectoral projection of substituents. An aromatic ring, for instance, would lead to a benzo[d]oxazol-5-amine scaffold.

Whole Scaffold Replacement: The entire fused bicyclic system could be replaced by a completely different scaffold that presents key functional groups in a similar spatial arrangement.

These strategies aim to move into novel chemical space, potentially overcoming issues with the original scaffold, such as poor metabolic stability or difficult synthesis, while maintaining or improving biological function. nih.gov

Table 5: Examples of Bioisosteric Replacements and Scaffold Hops

Original MoietyPotential Bioisostere/ReplacementExample CompoundRationale
3-Amino-isoxazole3-Amino-1,2,4-oxadiazole5-Methyl-1,2,4-oxadiazol-3-amineMimics H-bond donor/acceptor pattern.
3-Amino-isoxazole5-Substituted-tetrazole5-substituted-1H-tetrazoleActs as a bioisostere for amide and carboxylic acid groups.
Cyclopenta[d]isoxazoleBenzoxazole2-(4-Aminophenyl)benzo[d]oxazol-5-amineIntroduces aromaticity, creating a more rigid, planar scaffold.
Cyclopenta[d]isoxazoleChromeno[3,4-d]isoxazoleMethyl 4H-chromeno[3,4-d]isoxazole-3-carboxylateRepresents a more complex fused system with different properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the structure of 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine.

As of the latest literature review, specific experimental ¹H and ¹³C NMR data for 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine has not been published. However, based on the chemical structure, expected spectral features can be predicted.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the protons of the cyclopentane (B165970) ring and the amine group. The chemical shifts and coupling patterns of the methylene (B1212753) protons on the cyclopentane ring would provide information about their connectivity and stereochemical relationships. The amine protons would likely appear as a broad singlet, the chemical shift of which could be influenced by solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would be expected to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the isoxazole (B147169) ring from the sp³-hybridized carbons of the cyclopentane ring. The carbon atom attached to the amine group and the carbons of the isoxazole ring would have characteristic chemical shifts.

A hypothetical data table for the expected NMR signals is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3 - C=N
3a Bridgehead CH Bridgehead CH
4 CH₂ CH₂
5 CH₂ CH₂
6 CH₂ CH₂
6a Bridgehead CH Bridgehead CH

Note: The actual chemical shifts and coupling constants would need to be determined from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₆H₈N₂O).

While specific experimental mass spectrometry data for 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine is not available in the refereed literature, predicted data for an isomeric compound, 4h,5h,6h-cyclopenta[c] semanticscholar.orgrsc.orgoxazol-3-amine, is available and provides an estimation of the expected values. uni.lu The fragmentation pattern would be expected to show characteristic losses, such as the loss of the amine group or fragmentation of the cyclopentane ring, which would further support the proposed structure.

Table 2: Predicted Mass Spectrometry Data for an Isomer of 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine

Adduct Predicted m/z
[M+H]⁺ 125.07094
[M+Na]⁺ 147.05288
[M-H]⁻ 123.05638

Data sourced from PubChem for the isomer 4h,5h,6h-cyclopenta[c] semanticscholar.orgrsc.orgoxazol-3-amine. uni.lu The monoisotopic mass of C₆H₈N₂O is 124.06366 Da.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the cyclopentane ring, the C=N stretch of the isoxazole ring, and the N-O stretch.

Specific experimental IR data for 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine has not been reported in the scientific literature. A table of expected characteristic IR absorption bands is provided below.

Table 3: Expected Characteristic IR Absorption Bands for 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amine) 3300-3500
C-H stretch (sp³) 2850-3000
C=N stretch (isoxazole) 1620-1680

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. A successful single-crystal X-ray diffraction analysis of 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine would provide unequivocal proof of its structure and the stereochemical relationship of the atoms in the fused ring system.

To date, there are no published reports of the single-crystal X-ray structure of 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine. The generation of high-quality crystals suitable for X-ray diffraction would be a prerequisite for such a study.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration (if applicable)

The molecule 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine possesses two chiral centers at the bridgehead carbon atoms (3a and 6a). Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules and can be employed to determine the absolute configuration of the enantiomers.

There is currently no information available in the scientific literature regarding the resolution of the enantiomers of 4H,5H,6H-Cyclopenta[d] semanticscholar.orgrsc.orgoxazol-3-amine or the use of chiroptical spectroscopy to determine their absolute configurations. Such studies would require the separation of the racemic mixture into its individual enantiomers.

Theoretical and Computational Chemistry Studies of 4h,5h,6h Cyclopenta D 1 2 Oxazol 3 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. For 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine, computational methods such as Density Functional Theory (DFT) can be employed to determine its electronic properties. researchgate.netresearchgate.net Key aspects of this analysis include the distribution of electron density and the nature of the molecular orbitals.

Molecular Orbital (MO) analysis, particularly the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

In a hypothetical DFT study of 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine, the HOMO is likely to be localized on the electron-rich amino group and the isoxazole (B147169) ring, while the LUMO would be distributed across the heterocyclic ring system. The specific energies and localizations would depend on the level of theory and basis set used in the calculation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These values are illustrative and would be determined by specific computational calculations.

Conformer Analysis and Stability

The fused cyclopentane (B165970) ring in 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine is not planar. dalalinstitute.com It can adopt various puckered conformations, such as the "envelope" and "twist" forms, to alleviate torsional strain. dalalinstitute.comresearchgate.net Computational methods are essential for identifying the possible conformers, determining their relative stabilities, and calculating the energy barriers for interconversion between them. researchgate.netacs.org

A conformational analysis would typically involve a systematic search of the potential energy surface. The geometries of different conformers are optimized, and their energies are calculated. The most stable conformer is the one with the lowest energy. The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution. For the cyclopentane part of the molecule, an "envelope" conformation is often the lowest in energy. dalalinstitute.com

Table 2: Hypothetical Relative Energies of Conformers for 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine

ConformerRelative Energy (kcal/mol)
Envelope (C5-out-of-plane)0.00
Twist1.5
Envelope (C6-out-of-plane)0.2
Note: These values are for illustrative purposes to show what a computational study might reveal.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that are often inaccessible through experimental means alone. nih.gov For a molecule like 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine, which contains a reactive isoxazole ring, computational studies can clarify how it participates in reactions such as cycloadditions. nih.govwikipedia.orgpku.edu.cn

For instance, in a 1,3-dipolar cycloaddition reaction, a common reaction for isoxazoles, computational studies can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. researchgate.net This is achieved by locating the transition state structures on the potential energy surface and calculating their energies. pku.edu.cn The activation energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. pku.edu.cn Computational studies on related isoxazoline (B3343090) systems have been used to support stepwise, radical-mediated mechanisms over concerted cycloadditions in certain contexts. nih.gov

Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity of different sites within a molecule and the regioselectivity of its reactions. nih.gov For 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine, this is particularly relevant for predicting how it will react with electrophiles or nucleophiles.

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can identify the most reactive atoms for electrophilic, nucleophilic, and radical attack. researchgate.net The analysis of local electrophilicity and nucleophilicity indices can also help in understanding observed regioselectivity in reactions like cycloadditions. nih.gov For example, in an electrophilic substitution reaction, the site with the highest value for the Fukui function for nucleophilic attack (f+) would be the most likely position for the substitution to occur.

Table 3: Hypothetical Fukui Function (f0) Values for Selected Atoms in 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine for Radical Attack

AtomFukui Function (f0)
N (amino)0.35
C30.12
C40.05
C60.08
Note: These values are hypothetical and serve to illustrate how computational analysis can pinpoint reactive sites.

Ligand Binding and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine, docking studies can be used to investigate its potential non-covalent interactions with larger molecules, such as proteins or enzymes, focusing purely on the chemical interactions. acs.orgnih.gov

These studies can identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For example, the amino group of the title compound could act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazole ring could act as hydrogen bond acceptors. Molecular dynamics (MD) simulations can further be used to study the stability of these interactions over time. researchgate.net

Spectroscopic Property Prediction

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. wsu.edu For 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. nih.govrjpbcs.com

Predicted 1H and 13C NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of signals. nih.govyoutube.com Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed, helping to assign the observed absorption bands to specific molecular vibrations. nih.govresearchgate.net The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects. youtube.com

Table 4: Hypothetical Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) for 4H,5H,6H-Cyclopenta[d] researchgate.netnih.govoxazol-3-amine

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C3160.5159.8
C3a115.2114.7
C425.825.3
C522.121.9
C630.430.1
C6a175.3174.9
Note: This table illustrates the typical agreement that can be achieved between predicted and experimental spectroscopic data.

Applications in Chemical Sciences and Materials Research

Role as a Chemical Building Block in Complex Molecule Synthesis

Fused bicyclic heterocyclic compounds are valuable scaffolds in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The isoxazole (B147169) ring, in particular, is a common structural motif in a variety of biologically active compounds. The primary amine group on the 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine scaffold offers a convenient point for chemical modification, allowing for the construction of a diverse range of derivatives. In principle, this compound could serve as a starting material for the synthesis of more elaborate molecules through reactions such as acylation, alkylation, and condensation. However, there are no specific examples in the surveyed literature that explicitly utilize 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine as a building block for a larger, more complex molecule.

Applications as Reagents in Organic Synthesis

Potential in Material Science and Polymer Chemistry

Isoxazole-containing polymers and liquid crystals have been a subject of research due to their potential for creating materials with unique electronic and optical properties. The rigid, planar structure of the isoxazole ring can contribute to the formation of ordered structures, which is a desirable characteristic for many material applications. The amino group of 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine could be utilized as a monomer in polymerization reactions, for instance, in the formation of polyamides or polyimides. These polymers would incorporate the fused cyclopentaisoxazole unit into the polymer backbone, potentially influencing the material's thermal stability, mechanical strength, and photophysical properties. Despite this potential, there is no specific literature that describes the synthesis or characterization of polymers derived from 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine.

Use in Catalyst Design and Ligand Development

The nitrogen atoms within the isoxazole ring and the exocyclic amino group of 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine present potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in the design of novel catalysts. The specific geometry and electronic properties of the resulting metal complexes would be influenced by the cyclopentane (B165970) fusion. Such ligands could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. However, the synthesis and catalytic activity of metal complexes involving 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine as a ligand have not been reported in the available scientific literature.

Precursor to Dyes and Pigments (if chemically relevant)

Amino-substituted heterocyclic compounds can serve as precursors to azo dyes, which are a large and commercially important class of colorants. The synthesis typically involves diazotization of the primary amine followed by coupling with an electron-rich aromatic compound. unb.ca In principle, 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine could be converted into a diazonium salt and subsequently used to produce azo dyes. The color and properties of such dyes would be influenced by the fused cyclopentaisoxazole core. However, there are no specific reports on the synthesis or characterization of dyes derived from this particular compound.

Probes for Chemical Processes (excluding biochemical probes related to biological activity)

Molecules with specific reactive groups and detectable spectroscopic signatures can be employed as chemical probes to monitor chemical reactions or detect the presence of certain species. The amino group of 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine could potentially be functionalized with a reporter group, such as a fluorophore or a chromophore. The resulting conjugate could then be used to study chemical processes where the amino group can selectively react. At present, there is no evidence in the literature of 4H,5H,6H-Cyclopenta[d] nih.govnih.govoxazol-3-amine being used for this purpose.

Unraveling the Chemical Behavior of 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine and its Derivatives: A Study of Structure-Reactivity Relationships

The intricate relationship between the structure of a molecule and its chemical reactivity is a cornerstone of modern organic chemistry. Understanding these connections allows for the prediction of reaction outcomes, the design of novel synthetic pathways, and the development of molecules with specific desired properties. This article delves into the structure-reactivity relationships (SRR) of 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine and its derivatives, a class of heterocyclic compounds with potential applications in various fields of chemical science. The fusion of a cyclopentane ring with an isoxazole core, coupled with the presence of a reactive amine group, imparts a unique electronic and steric profile to these molecules, making their study a compelling area of research.

Structure Reactivity Relationship Srr Studies of 4h,5h,6h Cyclopenta D Nih.govuni.luoxazol 3 Amine Derivatives

The reactivity of 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine is governed by the interplay of its constituent parts: the isoxazole (B147169) ring, the fused cyclopentane (B165970) ring, and the exocyclic amine group. Alterations to any of these components can significantly influence the molecule's behavior in chemical reactions.

The nucleophilicity of the 3-amino group is a key determinant of the reactivity of these compounds. This can be modulated by introducing substituents on the aromatic ring or directly on the nitrogen atom. Electron-donating groups (EDGs) on the cyclopentane or isoxazole rings would be expected to increase the electron density on the amine nitrogen, thereby enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) would decrease the amine's reactivity.

Studies on analogous systems, such as 2,4-dinitrophenyl X-substituted benzoates reacting with primary amines, have shown that the basicity of the amine is a crucial factor in the reaction mechanism. nih.gov For instance, a biphasic Brønsted-type plot is often observed, indicating a change in the rate-determining step with varying amine pKa. nih.gov While primary amines are generally less reactive than isobasic secondary amines in these systems, the specific steric and electronic environment of the 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine core would likely lead to unique reactivity patterns.

Table 1: Predicted Impact of Substituents on the Amine Reactivity of 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine

Substituent Type at Position X Predicted Effect on Electron Density at Amine Predicted Impact on Amine Nucleophilicity Predicted Reactivity towards Electrophiles
Electron-Donating Group (e.g., -CH₃, -OCH₃) Increase Increase Enhanced
Electron-Withdrawing Group (e.g., -NO₂, -CN) Decrease Decrease Diminished

This table is based on established principles of physical organic chemistry as direct experimental data for this specific compound is not available in the provided search results.

The fusion of the cyclopentane ring to the isoxazole core introduces ring strain and alters the electronic distribution within the heterocyclic system. The geometry of this fusion can influence the aromaticity and planarity of the isoxazole ring, which in turn affects the reactivity of the entire molecule. The electronic properties of ynamides, for example, can be modulated by varying the electron-withdrawing group attached to the nitrogen atom, which controls the compound's reactivity. rsc.org Similarly, modifications to the fused cyclopentane ring in 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine would be expected to tune its electronic characteristics.

In related fused heterocyclic systems, such as isoxazolidine-fused eight-membered rings, electronic effects on the benzene (B151609) ring have been shown to have a significant impact on the cis/trans selectivity of intramolecular cycloaddition reactions. researchgate.net This highlights the critical role that ring fusion and distal electronic effects can play in determining reaction outcomes.

Both steric hindrance and electronic interactions are pivotal in dictating the course of reactions involving 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine derivatives. The fused cyclopentane ring can sterically shield one face of the isoxazole ring, directing incoming reagents to the less hindered face.

In asymmetric cycloaddition reactions of related compounds like 3,4-dimethyl-1-phenylarsole, steric effects have been shown to control the endo/exo-selectivity of the products. rsc.org Similarly, in the 1,3-dipolar reactions of certain furanones, steric interactions are primarily responsible for the observed exo selectivity, while electronic factors, which can be modulated by the solvent, also play a significant role in π-facial selectivity. nih.gov For 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine, the bulkiness of substituents on either the cyclopentane ring or the amine group would be expected to strongly influence the stereochemical outcome of its reactions. For instance, in the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, steric hindrance from β-substituents on the enamine can preclude nucleophilic attack. nih.gov

The isoxazole ring in 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine presents multiple sites for cycloaddition and functionalization reactions. The regioselectivity of such reactions is a complex interplay of frontier molecular orbital (FMO) interactions, steric effects, and reaction conditions.

In 1,3-dipolar cycloaddition reactions, a common transformation for isoxazole systems, the regioselectivity is often dictated by the electronic nature of the dipole and the dipolarophile. nih.gov For instance, the cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin has been shown to proceed regioselectively, with the terminal nitrogen atom of the nitrile imine connecting to the more sterically hindered carbon atom of the double bond. mdpi.com In some cases, steric effects can override electronic preferences to determine the regiochemical outcome. mdpi.com DFT calculations are often employed to rationalize the observed regioselectivity in such reactions. mdpi.com

Table 2: Potential Regioselective Reactions of 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine Derivatives

Reaction Type Reagent Potential Site of Attack Controlling Factors
Electrophilic Aromatic Substitution Electrophile (e.g., Br₂) Cyclopentene (B43876) double bond or activated positions on a substituted ring Electronic activation, steric hindrance
Nucleophilic Acyl Substitution Acylating agent 3-amino group Nucleophilicity of the amine, steric hindrance

This table presents potential reaction pathways based on the general reactivity of isoxazoles and related heterocycles.

In the absence of extensive experimental data, computational chemistry provides a powerful tool for probing the structure-reactivity relationships of molecules like 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine. Density Functional Theory (DFT) calculations can be used to determine key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond dissociation energies.

Computational studies on related heterocyclic systems have successfully predicted reactivity, regioselectivity, and stereoselectivity. nih.govnih.gov For example, DFT methods have been able to correctly predict the reactivity and selectivity of 5-alkoxyfuranones in cycloaddition reactions. nih.gov Conceptual DFT, combined with cheminformatics tools, has also been used to study the chemical reactivity and bioactivity of cyclic peptides. nih.gov Similar computational approaches could be applied to 4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine to elucidate the influence of substituents and ring fusion on its reactivity, providing a theoretical framework to guide future experimental work.

Table 3: Mentioned Compound Names

Compound Name
4H,5H,6H-Cyclopenta[d] nih.govuni.luoxazol-3-amine
2,4-dinitrophenyl X-substituted benzoates
3,4-dimethyl-1-phenylarsole
5-alkoxyfuranones
1,2,4,5-tetrazines
5-methylidene-3-phenyl-hydantoin
nitrile imines
isoxazolidine-fused eight-membered rings

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